molecular formula C25H25N3O3 B13826480 1-benzyl-N-(4-methoxybenzyl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide

1-benzyl-N-(4-methoxybenzyl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B13826480
M. Wt: 415.5 g/mol
InChI Key: CDRWKTLVPUTNMI-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-methoxybenzyl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyridine ring, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(4-methoxybenzyl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyl and pyridine groups, and the final coupling reactions. Common reagents used in these reactions include benzyl bromide, 4-methoxybenzyl chloride, and pyridine-2-carboxylic acid. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-methoxybenzyl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl and pyridine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-(4-methoxybenzyl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-methoxybenzyl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-(4-methoxybenzyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
  • 1-benzyl-N-(4-methoxybenzyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide
  • 1-benzyl-N-(4-methoxybenzyl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-2-carboxamide

Uniqueness

1-benzyl-N-(4-methoxybenzyl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

1-benzyl-N-[(4-methoxyphenyl)methyl]-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C25H25N3O3/c1-31-22-12-10-20(11-13-22)17-28(23-9-5-6-14-26-23)25(30)21-15-24(29)27(18-21)16-19-7-3-2-4-8-19/h2-14,21H,15-18H2,1H3

InChI Key

CDRWKTLVPUTNMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3CC(=O)N(C3)CC4=CC=CC=C4

Origin of Product

United States

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